

What is the chemical structure of N1-Ethylpseudouridine?

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Compound of Interest

Compound Name: N1-Ethylpseudouridine

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An In-depth Technical Guide to N1-Ethylpseudouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental context of **N1-Ethylpseudouridine**, a modified nucleoside of significant interest in the field of mRNA therapeutics.

Introduction

N1-Ethylpseudouridine (N1-ethyl- Ψ or Et1 Ψ) is a synthetic derivative of pseudouridine, the most abundant modified nucleoside found in RNA.^[1] Like its well-studied counterpart, N1-methylpseudouridine (m1 Ψ), **N1-ethylpseudouridine** is utilized in the synthesis of messenger RNA (mRNA) to enhance its therapeutic potential. The incorporation of such modified nucleosides into mRNA transcripts has been shown to reduce innate immune activation and increase protein expression, critical advancements that have enabled the success of mRNA-based vaccines and therapies.

Chemical Structure and Identification

N1-Ethylpseudouridine is characterized by the substitution of an ethyl group at the N1 position of the pseudouridine base. Pseudouridine itself is an isomer of uridine where the ribose sugar is attached to the uracil base via a carbon-carbon (C5-C1') bond instead of the

canonical nitrogen-carbon (N1-C1') glycosidic bond. This C-glycoside feature is fundamental to its unique properties.[\[1\]](#)

While a dedicated public database entry with a unique CAS number for **N1-Ethylpseudouridine** is not readily available in major chemical databases, its structure can be definitively inferred from its nomenclature and the established structure of pseudouridine.

Deduced Chemical Properties:

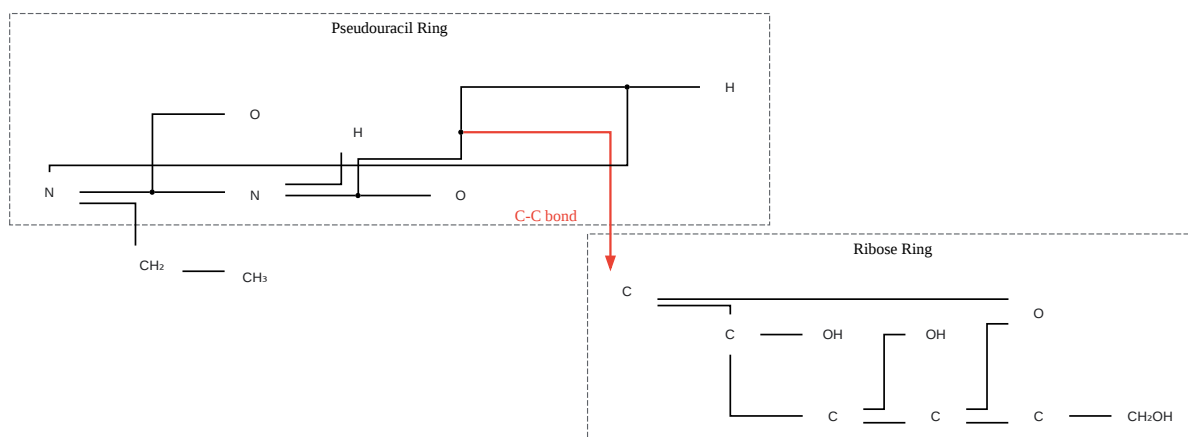
Property	Deduced Value
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₆
Molecular Weight	272.25 g/mol

Note: These values are calculated based on the deduced structure and have not been experimentally verified from public sources.

The structure of the closely related N1-Methylpseudouridine is well-documented, with the molecular formula C₁₀H₁₄N₂O₆ and a molecular weight of 258.23 g/mol [\[2\]](#)

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of **N1-Ethylpseudouridine**, highlighting the ethyl group at the N1 position of the uracil ring and the characteristic C-C bond between the base and the ribose sugar.



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Caption: Chemical structure of **N1-Ethylpseudouridine**.

Experimental Protocols and Applications

While detailed, step-by-step synthesis protocols for **N1-Ethylpseudouridine** are not widely published in peer-reviewed literature, its creation has been reported in the context of developing novel modified nucleosides for mRNA synthesis.

Synthesis of N1-Substituted Pseudouridine 5'-Triphosphates:

A study by researchers at TriLink BioTechnologies reported the synthesis of seven N1-substituted pseudouridine derivatives, including N1-ethyl-Ψ, and their corresponding 5'-

triphosphates.[3] Although the specific reaction conditions and purification methods were not detailed in the available document, the general approach involves the chemical modification of pseudouridine followed by phosphorylation to yield the triphosphate form necessary for in vitro transcription.

Incorporation into mRNA via In Vitro Transcription:

The 5'-triphosphate form of **N1-Ethylpseudouridine (N1-Ethylpseudouridine-5'-Triphosphate)** is a substrate for T7 RNA polymerase.[4] It is used in in vitro transcription reactions to produce mRNA where some or all of the uridine bases are replaced by **N1-ethylpseudouridine**.

- Objective: To produce modified mRNA with reduced immunogenicity and potentially enhanced translational efficiency.
- General Methodology: Uridine triphosphate (UTP) in the in vitro transcription reaction mixture is substituted with **N1-Ethylpseudouridine-5'-Triphosphate**. The reaction is carried out using a linearized DNA template containing the gene of interest under the control of a T7 promoter, along with T7 RNA polymerase and the other three standard nucleotide triphosphates (ATP, CTP, GTP).

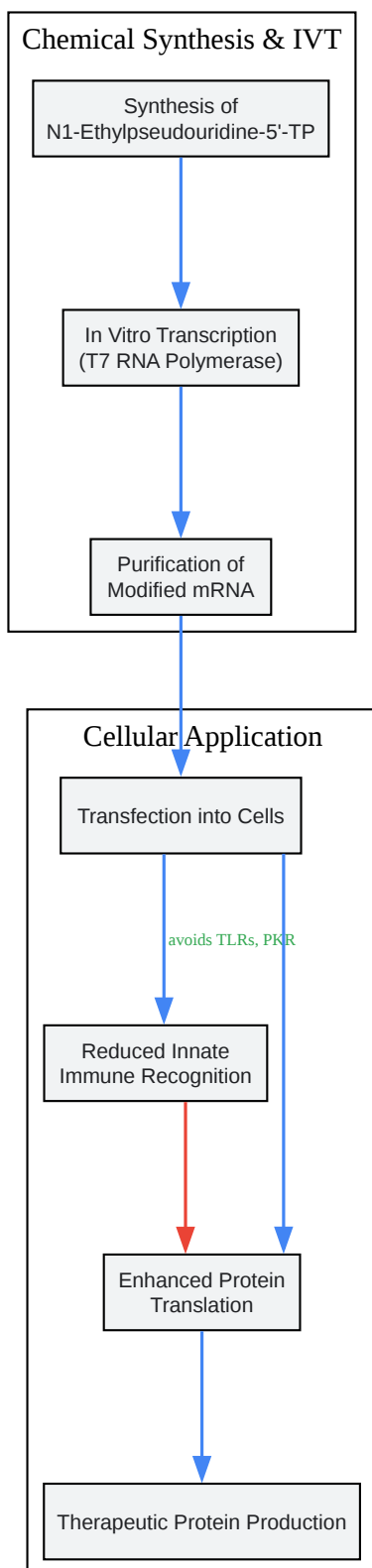
The resulting **N1-ethylpseudouridine**-containing mRNA can then be purified and used for various downstream applications, including transfection into cell lines or in vivo delivery for therapeutic or vaccination purposes.[3] Studies have shown that mRNAs modified with N1-substituted pseudouridines exhibit decreased cell toxicity compared to wild-type mRNA.[3]

Signaling and Workflow Diagrams

The primary rationale for using **N1-Ethylpseudouridine** is to modulate the interaction of mRNA with the innate immune system and the translational machinery.

Workflow for Modified mRNA Production and Application:

The following diagram outlines the general workflow from the synthesis of N1-substituted pseudouridine triphosphates to their application in cellular systems.

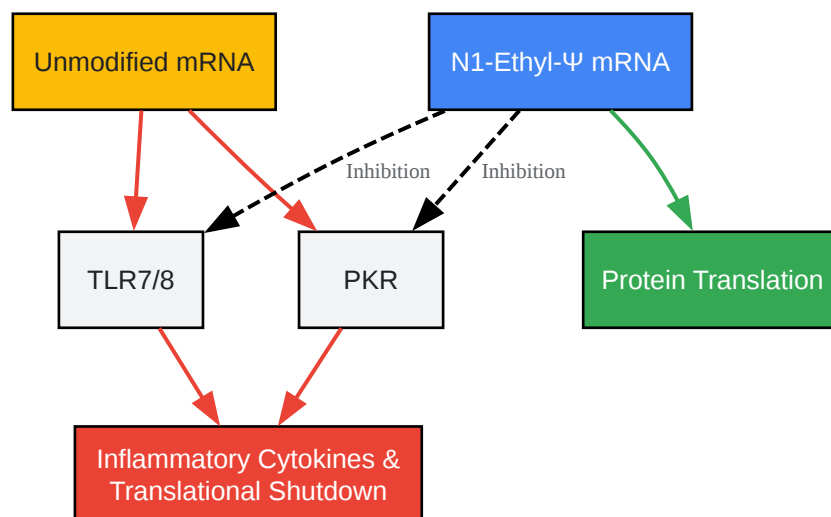


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Caption: Production and cellular workflow of **N1-Ethylpseudouridine** modified mRNA.

Signaling Pathway Modulation:

Incorporation of modified nucleosides like **N1-Ethylpseudouridine** is known to dampen the activation of intracellular pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and Protein Kinase R (PKR), which would otherwise recognize unmodified single-stranded RNA as foreign and trigger an antiviral response, leading to translational shutdown.



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Caption: N1-Ethyl-Ψ mRNA avoids innate immune sensing, promoting translation.

Conclusion

N1-Ethylpseudouridine represents an important modification in the expanding toolbox for mRNA engineering. By altering the chemical nature of the RNA backbone, it helps to overcome key hurdles of immunogenicity and translational efficiency that have historically challenged the development of RNA-based therapeutics. Further research into the specific biophysical and pharmacological properties of **N1-ethylpseudouridine** and other N1-substituted derivatives will continue to refine the design and efficacy of next-generation mRNA medicines.

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